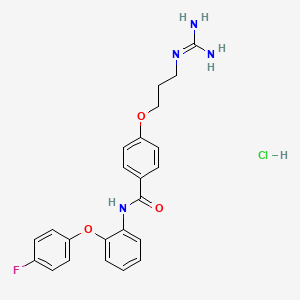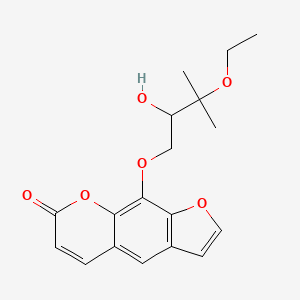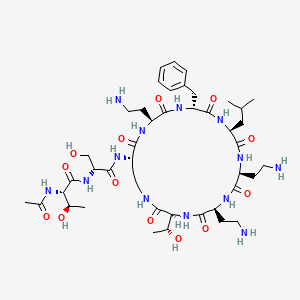![molecular formula C16H17NO3S B11930363 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate typically involves the reaction of 2-methylbenzo[c,d]indole with 1,4-butane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .
化学反応の分析
Types of Reactions
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is widely used in scientific research due to its role as a protein kinase C (PKC) inhibitor . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases where PKC plays a crucial role.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves the inhibition of protein kinase C (PKC) activity . PKC is an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it valuable in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate include:
- 1-(4-Sulfonatobutyl)-2-methylbenzo[c,d]indolium inner salt
- 4-(2,3,3-Trimethyl-3H-indolium-1-yl)-1-butanesulfonate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and its potent inhibitory effect on protein kinase C (PKC). This makes it particularly valuable in research focused on PKC-related pathways and potential therapeutic applications .
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
InChIキー |
ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)





![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)

